Tat-NR2Baa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

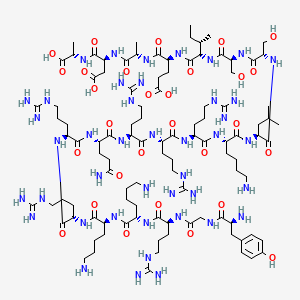

Molecular Formula |

C103H184N42O29 |

|---|---|

Molecular Weight |

2474.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C103H184N42O29/c1-7-53(4)78(96(172)140-69(34-36-76(151)152)81(157)128-54(5)79(155)141-71(48-77(153)154)92(168)129-55(6)97(173)174)145-95(171)73(51-147)144-94(170)72(50-146)143-93(169)70(46-52(2)3)142-90(166)62(22-10-13-39-106)133-85(161)63(24-15-41-122-99(111)112)135-87(163)65(26-17-43-124-101(115)116)136-88(164)66(27-18-44-125-102(117)118)138-91(167)68(33-35-74(108)149)139-89(165)67(28-19-45-126-103(119)120)137-86(162)64(25-16-42-123-100(113)114)134-84(160)61(21-9-12-38-105)132-83(159)60(20-8-11-37-104)131-82(158)59(23-14-40-121-98(109)110)130-75(150)49-127-80(156)58(107)47-56-29-31-57(148)32-30-56/h29-32,52-55,58-73,78,146-148H,7-28,33-51,104-107H2,1-6H3,(H2,108,149)(H,127,156)(H,128,157)(H,129,168)(H,130,150)(H,131,158)(H,132,159)(H,133,161)(H,134,160)(H,135,163)(H,136,164)(H,137,162)(H,138,167)(H,139,165)(H,140,172)(H,141,155)(H,142,166)(H,143,169)(H,144,170)(H,145,171)(H,151,152)(H,153,154)(H,173,174)(H4,109,110,121)(H4,111,112,122)(H4,113,114,123)(H4,115,116,124)(H4,117,118,125)(H4,119,120,126)/t53-,54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-/m0/s1 |

InChI Key |

JGOHJQLBRJDBTQ-RVYJUWCMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Function of Tat-NR2B9c (NA-1): A Technical Guide to a Neuroprotective Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tat-NR2B9c, also known as NA-1 or nerinetide, is a neuroprotective peptide that has demonstrated significant promise in preclinical and clinical studies for mitigating ischemic brain injury, particularly in the context of stroke. This peptide is designed to uncouple N-methyl-D-aspartate receptor (NMDAR) activation from downstream excitotoxic signaling pathways without interfering with the receptor's normal physiological function. Its primary mechanism involves the disruption of the interaction between the NR2B subunit of the NMDAR and the postsynaptic density-95 (PSD-95) scaffolding protein. This action selectively attenuates the production of neurotoxic molecules such as nitric oxide (NO) and superoxide, thereby reducing neuronal damage and improving neurological outcomes in various models of ischemic injury. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of Tat-NR2B9c.

Core Mechanism of Action

Tat-NR2B9c is a cell-penetrating peptide composed of the nine C-terminal amino acids of the NMDAR subunit NR2B linked to the Tat protein transduction domain from the HIV-1 virus, which allows it to cross cell membranes.[1] The core function of Tat-NR2B9c is to act as a PSD-95 inhibitor.[2][3]

PSD-95 is a crucial scaffolding protein in the postsynaptic density of excitatory synapses. It links NMDARs to downstream signaling molecules, including neuronal nitric oxide synthase (nNOS).[1] During an ischemic event like a stroke, excessive glutamate release leads to overactivation of NMDARs, resulting in a massive influx of calcium ions (Ca²⁺).[1][4] This excitotoxic cascade triggers the activation of nNOS, which is bound to PSD-95 in close proximity to the NMDAR, leading to the overproduction of NO.[1][5] Concurrently, this process also stimulates the production of superoxide via NADPH oxidase (NOX2).[6][7] The reaction between NO and superoxide forms the highly reactive and damaging peroxynitrite radical, which contributes significantly to neuronal death.[6]

Tat-NR2B9c competitively disrupts the interaction between the C-terminal of the NR2B subunit of the NMDAR and the PDZ domain of PSD-95.[4] By uncoupling this complex, Tat-NR2B9c effectively dissociates the NMDAR from the downstream neurotoxic signaling cascade mediated by nNOS and NOX2 activation.[1][6] A key feature of this mechanism is its selectivity; it does not block the NMDAR ion channel itself, thus preserving normal synaptic activity and calcium influx.[1] This targeted approach avoids the side effects associated with traditional NMDAR antagonists.[1]

Signaling Pathway Disruption

The neuroprotective effect of Tat-NR2B9c is achieved by intervening in a well-defined signaling pathway. The following diagram illustrates the molecular interactions at the synapse and the point of intervention by Tat-NR2B9c.

Caption: Signaling cascade of NMDA receptor-mediated excitotoxicity and the inhibitory action of Tat-NR2B9c.

Quantitative Data Summary

The efficacy of Tat-NR2B9c has been quantified in various assays, demonstrating its potent and specific inhibitory properties.

| Parameter | Target | Value | Assay Type | Reference |

| EC₅₀ | PSD-95 PDZ domain 2 (PSD-95d2) | 6.7 nM | Binding Assay | [2][3][8] |

| EC₅₀ | PSD-95 PDZ domain 1 (PSD-95d1) | 670 nM | Binding Assay | [2][3][8] |

| IC₅₀ | NR2A binding to PSD-95 | 0.5 µM | Inhibition Assay | [2][3][8] |

| IC₅₀ | NR2B binding to PSD-95 | ~8 µM | Inhibition Assay | [2][3][8] |

| IC₅₀ | NR2C binding to PSD-95 | 0.75 µM | Inhibition Assay | [8] |

| IC₅₀ | nNOS interaction with PSD-95 | ~0.2 µM | Inhibition Assay | [2][8] |

| Reduction in PSD-95/GluN2B association | YAC128 striatum | ~50% | Co-immunoprecipitation | [2][8] |

| Infarct Volume Reduction (Mice) | 60 min tMCAO | 26.0% | In vivo stroke model | [9] |

| Infarct Volume Reduction (Rats) | MCAO model | Significant reduction | In vivo stroke model | [1] |

| Infarct Volume Reduction (Primates) | Embolic stroke model | Significant reduction | In vivo stroke model | [10] |

Experimental Protocols

In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of Tat-NR2B9c against NMDA-induced excitotoxicity in primary neuronal cultures.

Objective: To determine the concentration-dependent effect of Tat-NR2B9c in preventing neuronal cell death induced by NMDA.

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are prepared from embryonic day 18 (E18) rat or mouse brains and cultured for 10-12 days in vitro.

-

Pre-treatment: The culture medium is exchanged with a low-magnesium balanced salt solution to facilitate NMDAR activation. Tat-NR2B9c is added to the cultures at various concentrations (e.g., 0, 0.05, 0.1, 0.5 µmol/L) and incubated for 15 minutes prior to NMDA exposure.

-

Excitotoxic Insult: NMDA is added to the cultures at a final concentration of 100 µmol/L for 30 minutes to induce excitotoxicity.

-

Washout and Recovery: After the NMDA incubation period, the cultures are washed and returned to their original culture medium for 24 hours.

-

Assessment of Cell Viability: Neuronal death is quantified using methods such as lactate dehydrogenase (LDH) assay in the culture medium or by staining the cells with fluorescent viability dyes (e.g., Propidium Iodide or Calcein-AM) and performing cell counts.

-

Data Analysis: The percentage of neuronal death is calculated relative to control cultures (no NMDA) and NMDA-only treated cultures. A dose-response curve is generated to determine the neuroprotective efficacy of Tat-NR2B9c.

In Vivo Stroke Model (Transient Middle Cerebral Artery Occlusion - tMCAO)

This protocol outlines a common procedure for evaluating the efficacy of Tat-NR2B9c in a rodent model of ischemic stroke.

Objective: To assess the ability of Tat-NR2B9c to reduce infarct volume and improve neurological outcome following focal cerebral ischemia.

Methodology:

-

Animal Model: Adult male C57BL/6 mice or Sprague-Dawley rats are used.[9] Anesthesia is induced and maintained throughout the surgical procedure.

-

tMCAO Surgery: A filament is inserted into the external carotid artery and advanced to the internal carotid artery to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 30 to 60 minutes.[9]

-

Drug Administration: Tat-NR2B9c is prepared at the desired dose (e.g., 3 or 10 nmol/g for mice) and administered intravenously (IV) via the tail vein.[2][9] Administration can occur before, during, or after the ischemic insult to model different clinical scenarios. For post-ischemic treatment, the peptide is often infused over 5 minutes starting at the time of reperfusion.[2]

-

Reperfusion: After the designated occlusion period, the filament is withdrawn to allow for reperfusion of the MCA territory.

-

Neurological Assessment: Neurological deficits are assessed at various time points post-surgery (e.g., 24 hours, 72 hours) using a standardized neurobehavioral scoring system.

-

Infarct Volume Measurement: At a terminal endpoint (e.g., 24 or 72 hours post-MCAO), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated using imaging software.

-

Data Analysis: Infarct volumes and neurological scores are compared between the Tat-NR2B9c treated group and a vehicle-treated control group using appropriate statistical tests.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating Tat-NR2B9c in an in vivo stroke model.

Caption: Workflow for assessing Tat-NR2B9c efficacy in a transient middle cerebral artery occlusion (tMCAO) model.

Clinical Significance and Future Directions

Tat-NR2B9c (nerinetide) has been evaluated in human clinical trials for acute ischemic stroke. The Phase 2 ENACT trial showed a reduction in stroke burden in patients undergoing endovascular aneurysm repair.[11] The larger Phase 3 ESCAPE-NA1 trial investigated nerinetide as an adjunct to endovascular thrombectomy.[5] While the overall trial did not meet its primary endpoint, a pre-specified subgroup analysis revealed a significant benefit in patients who did not receive the thrombolytic agent alteplase.[5][12] It was discovered that alteplase, which activates plasmin, can cleave and inactivate nerinetide, thus reducing its efficacy.[12][13]

These findings highlight the potential of Tat-NR2B9c as a neuroprotective agent and underscore the importance of considering potential drug-drug interactions in clinical trial design.[5] Future research will likely focus on optimizing treatment paradigms, potentially for patients who are not candidates for alteplase, and exploring its application in other neurological conditions characterized by excitotoxicity, such as traumatic brain injury and perinatal hypoxic-ischemic brain injury.[14] The development of next-generation PSD-95 inhibitors with improved pharmacokinetic properties, such as resistance to cleavage by plasmin, is also a promising avenue for future drug development.

References

- 1. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tat-NR2B9c prevents excitotoxic neuronal superoxide production [escholarship.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 12. NoNO Inc. Reports Groundbreaking Results from the Phase 3 ESCAPE-NA1 Study of the Peptide, Nerinetide, in Acute Ischemic Stroke - BioSpace [biospace.com]

- 13. google.com [google.com]

- 14. air.unimi.it [air.unimi.it]

An In-Depth Technical Guide to the Tat-NR2B9c Peptide: Sequence, Structure, and Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tat-NR2B9c peptide, also known as NA-1, a promising neuroprotective agent that has undergone clinical investigation for acute ischemic stroke. This document details its molecular composition, mechanism of action, key quantitative data, and relevant experimental protocols to support further research and development in the field of neuroprotection.

Core Concepts: Sequence and Structure

Tat-NR2B9c is a chimeric peptide designed to uncouple N-methyl-D-aspartate receptor (NMDAR) activation from downstream excitotoxic signaling pathways.[1] Its structure is a fusion of two distinct functional domains:

-

The Tat Peptide: Derived from the trans-activator of transcription (Tat) protein of the human immunodeficiency virus type 1 (HIV-1), this domain is a cell-penetrating peptide that facilitates the translocation of Tat-NR2B9c across the blood-brain barrier and neuronal cell membranes.[2][3]

-

The NR2B9c Fragment: This sequence comprises the nine C-terminal amino acids of the NR2B subunit of the NMDA receptor.[4] This fragment is the active component that competitively inhibits the interaction between the NR2B subunit and the postsynaptic density-95 (PSD-95) protein.[5]

The complete amino acid sequence of Tat-NR2B9c is: YGRKKRRQRRRKLSSIESDV [6]

Mechanism of Action: Decoupling Excitotoxicity

Under excitotoxic conditions, such as those occurring during an ischemic stroke, excessive glutamate release leads to overactivation of NMDARs. This triggers a cascade of neurotoxic events mediated by the scaffolding protein PSD-95. PSD-95 links the NR2B subunit of the NMDAR to neuronal nitric oxide synthase (nNOS) and other pro-death signaling molecules.[2][4]

Tat-NR2B9c exerts its neuroprotective effects by disrupting the formation of the trimolecular complex between the NR2B subunit, PSD-95, and nNOS.[7] By binding to the PDZ domains of PSD-95, Tat-NR2B9c prevents the downstream activation of nNOS and the subsequent production of nitric oxide (NO), a key mediator of excitotoxic neuronal damage.[4][8] Furthermore, Tat-NR2B9c has been shown to block the NMDA-induced activation of neuronal NADPH oxidase, thereby preventing the production of superoxide radicals.[4] This dual inhibition of both NO and superoxide production is believed to be a primary mechanism of its neuroprotective action.[4][9]

Signaling Pathway Disruption by Tat-NR2B9c

Caption: Signaling pathway of excitotoxicity and the inhibitory action of Tat-NR2B9c.

Quantitative Data

The efficacy and binding affinity of Tat-NR2B9c have been quantified in numerous preclinical studies. The following tables summarize key data points.

Table 1: Binding Affinity of Tat-NR2B9c

| Target | Parameter | Value | Reference(s) |

| PSD-95 PDZ Domain 1 (PSD-95d1) | EC50 | 670 nM | [8][10] |

| PSD-95 PDZ Domain 2 (PSD-95d2) | EC50 | 6.7 nM | [8][10] |

| PSD-95 / NR2A Interaction | IC50 | 0.5 µM | [8][10] |

| PSD-95 / NR2B Interaction | IC50 | ~8 µM | [8][10] |

| PSD-95 / NR2C Interaction | IC50 | 0.75 µM | [8] |

| PSD-95 / nNOS Interaction | IC50 | ~0.2 µM | [8][10] |

Table 2: In Vivo Efficacy of Tat-NR2B9c in Rodent Stroke Models

| Animal Model | Dosing | Outcome | Reference(s) |

| Rat (tMCAO) | 3 nmol/g, IV (post-occlusion) | 67% reduction in total cerebral infarction | [11] |

| Mouse (tMCAO, 30 min) | 10 nmol/g, IV (at reperfusion) | 24.5% reduction in infarct volume | [2][12] |

| Mouse (tMCAO, 60 min) | 10 nmol/g, IV (at reperfusion) | 26.0% reduction in infarct volume | [2][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Tat-NR2B9c.

Peptide Synthesis and Purification

While commercial sources are available, Tat-NR2B9c can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. A general workflow is as follows:

-

Peptide Synthesis: The peptide is assembled on a resin support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

A recombinant expression and purification method has also been described, involving expression in E. coli as a fusion protein, followed by cleavage and purification.[11]

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This model is widely used to mimic ischemic stroke and assess the neuroprotective effects of therapeutic agents.[7][13][14][15]

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat and maintain body temperature.

-

Surgical Procedure:

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert a nylon monofilament suture into the ECA lumen and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

-

Occlusion and Reperfusion: Maintain the occlusion for a defined period (e.g., 90 minutes). Withdraw the suture to allow for reperfusion.

-

Treatment Administration: Administer Tat-NR2B9c or vehicle intravenously (e.g., via the tail vein) at the onset of reperfusion.[2][8]

-

Outcome Assessment: After a survival period (e.g., 24 hours), assess neurological deficits and measure infarct volume using histological staining (e.g., 2,3,5-triphenyltetrazolium chloride).

Experimental Workflow for In Vivo Efficacy Testing

Caption: A typical experimental workflow for assessing the in vivo efficacy of Tat-NR2B9c.

In Vitro Model: NMDA-Induced Excitotoxicity in Neuronal Cultures

This assay evaluates the direct neuroprotective effects of Tat-NR2B9c against excitotoxic insults.[1][16]

-

Cell Culture: Plate primary cortical neurons and culture for 10-12 days in vitro.

-

Pre-treatment: Pre-incubate the neuronal cultures with varying concentrations of Tat-NR2B9c for a specified time (e.g., 15-60 minutes).[8]

-

Excitotoxic Insult: Expose the cultures to a neurotoxic concentration of NMDA (e.g., 25-100 µM) for a defined duration (e.g., 20-30 minutes).[1]

-

Recovery: Wash the cells and return them to the original conditioned medium for a recovery period (e.g., 20-24 hours).

-

Viability Assessment: Quantify neuronal cell death using methods such as the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, or by fluorescent microscopy with cell viability dyes.[1][16]

Co-Immunoprecipitation (Co-IP) to Assess PSD-95/NR2B Interaction

This technique is used to verify that Tat-NR2B9c disrupts the physical interaction between PSD-95 and the NR2B subunit.[17][18]

-

Lysate Preparation: Prepare protein lysates from treated or untreated neuronal cultures or brain tissue.

-

Immunoprecipitation: Incubate the lysate with an antibody specific for either PSD-95 or the NR2B subunit.

-

Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both PSD-95 and the NR2B subunit to detect their co-precipitation.

Conclusion

Tat-NR2B9c represents a significant advancement in the field of neuroprotective therapeutics. Its targeted mechanism of action, which involves the specific disruption of the PSD-95/NR2B interaction, offers a promising strategy for mitigating the detrimental effects of excitotoxicity in ischemic stroke and potentially other neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this innovative peptide.

References

- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]

- 2. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDZ Protein Interactions Underlying NMDA Receptor-Mediated Excitotoxicity and Neuroprotection by PSD-95 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nerinetide | C105H188N42O30 | CID 44568939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2.7. Creating Transient Middle Cerebral Artery Occlusion (t-MCAO) Model Rats by Filamentous Occlusion [bio-protocol.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cloning, expression, and purification of a recombinant Tat-HA-NR2B9c peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]

- 15. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jneurosci.org [jneurosci.org]

- 17. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Discovery and Development of Tat-NR2B9c (Nerinetide): A Technical Guide to a Neuroprotective Peptide

Foreword: The landscape of acute ischemic stroke treatment has been challenging, with few therapeutic agents successfully translating from preclinical promise to clinical efficacy. Tat-NR2B9c, also known as NA-1 or Nerinetide, represents a significant endeavor in the field of neuroprotection. This technical guide provides an in-depth overview of the discovery, mechanism of action, and developmental history of Tat-NR2B9c for researchers, scientists, and drug development professionals. It details the scientific rationale, summarizes key preclinical and clinical data, and outlines the experimental methodologies that have underpinned its investigation.

Executive Summary

Tat-NR2B9c is a neuroprotective peptide designed to mitigate the downstream cellular damage following an ischemic stroke. Its development was born out of the understanding that excitotoxicity, driven by overactivation of the N-methyl-D-aspartate (NMDA) receptor, is a key pathological event in ischemic brain injury. Unlike traditional NMDA receptor antagonists that block the receptor's ion channel and essential functions, Tat-NR2B9c targets a specific protein-protein interaction. It is a 20-amino-acid peptide that fuses the 11-residue cell-penetrating Tat peptide from HIV-1 to a 9-amino-acid sequence (KLSSIESDV) corresponding to the C-terminus of the NMDA receptor subunit GluN2B.[1] This design allows it to disrupt the excitotoxic signaling cascade at a critical juncture, specifically by uncoupling the NMDA receptor from the postsynaptic density protein-95 (PSD-95).[1][2] This targeted approach has shown promise in reducing infarct volume and improving neurological outcomes in a range of animal models, from rodents to primates, and has been evaluated in human clinical trials for iatrogenic and acute ischemic stroke.[3][4]

Discovery and Developmental Timeline

The development of Tat-NR2B9c is the result of over two decades of research, primarily led by Dr. Michael Tymianski's laboratory. The journey began with fundamental research into the mechanisms of neuronal cell death in stroke and culminated in large-scale clinical trials.

-

1990s: Dr. Tymianski's research focuses on the cellular mechanisms of neuronal death due to oxygen and glucose deprivation.

-

1999: The lab identifies the scaffolding protein PSD-95 as a crucial mediator of stroke damage.[4] The focus shifts to finding a way to block PSD-95's role in the excitotoxic cascade.[4]

-

2002: The first iteration of what would become Tat-NR2B9c is developed. The team demonstrates that this peptide can block PSD-95 and reduce stroke damage in preclinical models.[4]

-

2003: To further the development of this new class of PSD-95 inhibitors, Dr. Tymianski founds the biotechnology company NoNO Inc.[4]

-

2005-2012: Extensive research continues on the properties and mechanisms of action of PSD-95 inhibitors, with multiple independent labs confirming the initial findings.[4] Preclinical efficacy is demonstrated in rodent and, significantly, in gyrencephalic non-human primate models of stroke.[3][5]

-

2008-2011: The Phase II ENACT (Evaluating Neuroprotection in Aneurysm Coiling Therapy) trial is conducted to assess the safety and efficacy of NA-1 in preventing small, procedure-related strokes in patients undergoing endovascular aneurysm repair.[6][7]

-

2017-2019: The Phase III ESCAPE-NA1 trial is launched. This large, multicenter trial evaluates Nerinetide in patients with acute ischemic stroke who are undergoing endovascular thrombectomy.[4]

-

2020: Results of the ESCAPE-NA1 trial are published, revealing important insights into the drug's efficacy, including a notable interaction with the thrombolytic agent alteplase.[4]

Mechanism of Action: Uncoupling Excitotoxicity

The neuroprotective effect of Tat-NR2B9c is predicated on its ability to selectively disrupt a key protein-protein interaction within the postsynaptic density.

During an ischemic event, excessive glutamate release leads to the over-activation of NMDA receptors. This triggers a massive influx of calcium ions, which in turn activates neuronal nitric oxide synthase (nNOS). nNOS is physically coupled to the GluN2B subunit of the NMDA receptor via the scaffolding protein PSD-95.[1][4] This proximity allows for efficient, calcium-dependent production of nitric oxide (NO) and subsequent formation of peroxynitrite and other reactive oxygen species (ROS), leading to neuronal death.[2][8]

Tat-NR2B9c intervenes by competitively binding to the second PDZ domain of PSD-95, the same domain that binds to the C-terminus of the GluN2B subunit.[3] This action physically uncouples the NMDA receptor from PSD-95 and, consequently, from nNOS.[1] Importantly, Tat-NR2B9c does not block the NMDA receptor ion channel itself, allowing for normal synaptic transmission and calcium influx, which are vital for neuronal survival signals.[6]

Furthermore, research has shown that Tat-NR2B9c also prevents NMDA-induced activation of neuronal NADPH oxidase (NOX2), a major source of superoxide production.[2][8] This is thought to occur because PSD-95 also links the NMDA receptor to the PI3K pathway, which is required for the phosphorylation and activation of the NOX2 subunit p47phox.[9] By disrupting the initial NR2B-PSD-95 connection, Tat-NR2B9c blocks two major pathways of excitotoxic free radical production.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Tat-NR2B9c.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations

| Parameter | Target | Value | Reference |

| EC50 | PSD-95 PDZ Domain 2 | 6.7 nM | [3] |

| EC50 | PSD-95 PDZ Domain 1 | 670 nM | [3] |

| IC50 | NR2B binding to PSD-95 | ~8 µM | [3] |

| IC50 | NR2A binding to PSD-95 | 0.5 µM | [3] |

| IC50 | nNOS binding to PSD-95 | ~0.2 µM | [3] |

Table 2: Preclinical In Vivo Efficacy

| Species | Stroke Model | Dose | Administration Time | Outcome Measure | Result | Reference |

| Rat | Transient MCAO (90 min) | 3 nmol/g, i.v. | 3 hours post-onset | Infarct Volume | ~80% reduction | [10] |

| Rat | Permanent MCAO | 1000 nmol/kg, i.v. | 60 min post-MCAO | Infarct Volume | Significant reduction | [1] |

| Mouse | Transient MCAO (60 min) | 10 nmol/g, i.v. | At reperfusion | Infarct Volume | 26.0% reduction (p=0.03) | [3][11] |

| Mouse | Transient MCAO (60 min) | 3 nmol/g, i.v. | At reperfusion | Infarct Volume | No significant effect | [3][11] |

| Macaque | Embolic MCAO | 2.6 mg/kg, i.v. | 60 min post-onset | Infarct Volume | 50-60% reduction | [4] |

| Macaque | Embolic MCAO | 2.6 mg/kg, i.v. | 60 min post-onset | Number of Infarcts | Significant reduction | [5] |

Table 3: Clinical Trial Overview

| Trial Name | Phase | NCT Number | Patient Population | Treatment | Primary Outcome | Key Finding | Reference |

| ENACT | II | NCT00728182 | 185 patients undergoing endovascular aneurysm repair | Single 2.6 mg/kg i.v. infusion of NA-1 or placebo | Safety; Number and volume of new ischemic lesions on MRI | NA-1 was safe and significantly reduced the number of ischemic infarcts, but not the total volume. | [6][12][13] |

| ESCAPE-NA1 | III | NCT02930018 | 1105 patients with acute ischemic stroke undergoing endovascular thrombectomy | Single 2.6 mg/kg i.v. infusion of Nerinetide or placebo | Favorable functional outcome (mRS 0-2) at 90 days | No significant improvement in the overall population. A positive effect was observed in the subgroup of patients who did not receive alteplase. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the development and validation of Tat-NR2B9c.

Peptide Synthesis (General Protocol)

While specific, proprietary synthesis protocols are not publicly available, Tat-NR2B9c is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Selection: A suitable resin, such as Rink Amide resin, is chosen to yield a C-terminal amide.

-

First Amino Acid Loading: The first C-terminal amino acid (Valine), with its alpha-amino group Fmoc-protected and side chain protected, is coupled to the resin.

-

Deprotection: The Fmoc group is removed from the alpha-amino group using a solution of piperidine in dimethylformamide (DMF).

-

Coupling Cycle: The next Fmoc- and side-chain-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amine on the growing peptide chain.

-

Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence (YGRKKRRQRRR-KLSSIESDV).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.

-

Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC. It is noted that the purity and peptide content of synthesized batches can be variable, which can impact in vivo efficacy.[3]

Co-Immunoprecipitation of PSD-95 and GluN2B

This protocol is designed to demonstrate that Tat-NR2B9c disrupts the physical interaction between PSD-95 and the GluN2B subunit in native brain tissue.

-

Tissue Lysis: Fresh or frozen brain tissue (e.g., cortex or hippocampus) is homogenized in a cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Pre-clearing: The lysate is centrifuged to pellet cellular debris. The supernatant is then pre-cleared by incubation with Protein A/G agarose beads to reduce non-specific binding.

-

Incubation with Tat-NR2B9c: The pre-cleared lysate is divided into aliquots. Experimental aliquots are incubated with Tat-NR2B9c (e.g., 1-10 µM) for a specified time at 4°C. Control aliquots are incubated with a scrambled control peptide or vehicle.

-

Immunoprecipitation: A primary antibody targeting the GluN2B subunit is added to the lysates and incubated overnight at 4°C with gentle rotation.

-

Complex Capture: Protein A/G agarose beads are added to each sample to capture the antibody-antigen complexes.

-

Washing: The beads are washed several times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blotting: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against PSD-95. A secondary HRP-conjugated antibody and chemiluminescence are used for detection. A reduction in the PSD-95 band in the Tat-NR2B9c-treated sample compared to the control indicates disruption of the interaction.

Measurement of NMDA-Induced Superoxide Production

This protocol uses dihydroethidium (DHE) fluorescence to measure intracellular superoxide levels in primary neuronal cultures.

-

Cell Culture: Primary cortical neurons are cultured on glass coverslips for 10-12 days in vitro.

-

Pre-treatment: Culture medium is replaced with a low-magnesium balanced salt solution. Tat-NR2B9c (e.g., 0.05-0.5 µM) or other inhibitors are added 15 minutes prior to stimulation.[6]

-

DHE Loading: Dihydroethidium (DHE) is added to the cultures and allowed to load into the cells.

-

Stimulation: Neurons are stimulated with NMDA (e.g., 100 µM) for 30 minutes.[6]

-

Imaging: Live-cell or fixed-cell fluorescence microscopy is used to visualize the oxidized DHE product (ethidium), which intercalates with DNA and fluoresces red.

-

Quantification: Image analysis software is used to quantify the fluorescence intensity per cell. A decrease in fluorescence in Tat-NR2B9c-treated wells compared to NMDA-only wells indicates inhibition of superoxide production.[9]

In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents

The intraluminal suture method is a common model for inducing focal cerebral ischemia.

-

Anesthesia: The animal (mouse or rat) is anesthetized using isoflurane. Body temperature is maintained at 37°C.

-

Surgical Preparation: A midline incision is made on the neck to expose the common carotid artery (CCA) and its bifurcation into the external (ECA) and internal (ICA) carotid arteries.

-

Occlusion: The ECA is ligated. A small incision is made in the ECA stump, and a silicon-coated monofilament suture is introduced and advanced up the ICA until it lodges in the anterior cerebral artery, occluding the origin of the middle cerebral artery (MCA). Occlusion is confirmed by a sharp drop in cerebral blood flow measured by Laser Doppler Flowmetry.

-

Ischemia Period: The suture is left in place for a defined period (e.g., 30-90 minutes).

-

Reperfusion and Treatment: The suture is withdrawn to allow reperfusion. Tat-NR2B9c or vehicle is administered intravenously (e.g., via the tail vein), often immediately following the start of reperfusion.[3]

-

Post-operative Care: The incision is closed, and the animal is allowed to recover.

-

Outcome Assessment: At a predetermined time point (typically 24 hours), the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to measure the infarct volume. Neurological deficit scores are also assessed.

Conclusion

The development of Tat-NR2B9c (Nerinetide) provides a compelling case study in rational drug design for neuroprotection. By targeting a specific protein-protein interaction central to the excitotoxic cascade, it represents a departure from broad-spectrum NMDA receptor antagonists. The journey from identifying PSD-95 as a therapeutic target to conducting large-scale Phase III clinical trials highlights the extensive preclinical validation required to translate a novel biological concept into a potential therapy. While the overall results of the ESCAPE-NA1 trial did not demonstrate universal efficacy, the encouraging outcomes in a specific patient sub-population underscore the complexities of stroke treatment and the importance of patient selection in clinical trial design. The data and methodologies presented in this guide offer a comprehensive resource for understanding the scientific foundation of Tat-NR2B9c and for informing future research in the field of neuroprotection.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of NA-1 in patients with iatrogenic stroke after endovascular aneurysm repair (ENACT): a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluating Neuroprotection in Aneurysm Coiling Therapy [clinicaltrials.stanford.edu]

- 8. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

A Technical Guide to Tat-NR2B9c (Nerinetide) in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tat-NR2B9c, also known as NA-1 or Nerinetide, is a neuroprotective peptide that has been the subject of extensive research, particularly in the context of ischemic stroke.[1] It is an interference peptide designed to uncouple the N-methyl-D-aspartate receptor (NMDAR) from downstream excitotoxic signaling pathways without blocking the receptor's ion channel function.[2] This is achieved by specifically targeting the interaction between the NMDAR subunit NR2B and the scaffolding protein postsynaptic density-95 (PSD-95).[2][3] By disrupting this link, Tat-NR2B9c selectively mitigates neuronal damage mediated by nitric oxide and superoxide production.[1] Preclinical studies in various animal models, including primates, have demonstrated significant neuroprotective efficacy.[4][5] While a major Phase 3 clinical trial (ESCAPE-NA1) did not meet its primary endpoint in the overall population, a prespecified subgroup analysis revealed significant benefits for patients who did not receive concurrent alteplase therapy, suggesting a promising future for this targeted neuroprotective strategy.[6][7] This guide provides an in-depth overview of its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and a look into its clinical development.

Core Mechanism of Action

Tat-NR2B9c is a 20-amino-acid peptide that consists of two key parts:

-

An 11-amino acid protein transduction domain derived from the HIV Tat protein, which facilitates penetration of the blood-brain barrier and cell membranes.[8]

-

A 9-amino acid sequence (NR2B9c) corresponding to the C-terminus of the GluN2B (formerly NR2B) subunit of the NMDA receptor.[1]

During an ischemic event, excessive glutamate release leads to overactivation of NMDARs. This triggers a cascade of neurotoxic events. The scaffolding protein PSD-95 plays a crucial role by physically linking the GluN2B subunit of the NMDAR to neuronal nitric oxide synthase (nNOS).[7][9] This proximity allows the calcium influx from NMDAR activation to efficiently stimulate nNOS, leading to a massive production of nitric oxide (NO), a key mediator of excitotoxicity.[1] Furthermore, PSD-95 also couples NMDAR activation to the activation of NADPH oxidase (NOX2), resulting in the production of superoxide radicals.[1][10]

Tat-NR2B9c acts as a competitive inhibitor. The NR2B9c portion of the peptide binds with high affinity to the PDZ domains of PSD-95, thereby disrupting the formation of the GluN2B-PSD-95-nNOS ternary complex.[3][9] This uncoupling action prevents the downstream production of both nitric oxide and superoxide without affecting the essential physiological functions of the NMDAR, such as calcium influx and the activation of pro-survival signaling pathways.[2][11]

Signaling Pathway Disruption by Tat-NR2B9c

References

- 1. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nerinetide Outcomes for Treatment of Acute Ischemic Stroke - American College of Cardiology [acc.org]

- 7. Review of Efficacy and safety of nerinetide for the treatment of acute ischaemic stroke (ESCAPE-NA1): a multicentre, double-blind, randomised controlled trial | Publons [publons.com]

- 8. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]

- 9. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Tat-NR2Baa as a Negative Control for PSD-95 Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of neuronal signaling, the scaffolding protein Postsynaptic Density-95 (PSD-95) has emerged as a critical mediator of excitotoxicity, particularly through its interaction with the NMDA receptor (NMDAR). Inhibitors of the PSD-95/NMDAR interaction have shown significant therapeutic potential in preclinical models of neurological disorders such as stroke and neuropathic pain. A key tool in this research is the cell-penetrating peptide Tat-NR2B9c, which competitively disrupts this interaction. To ensure the specificity of the observed effects, a robust negative control is essential. This guide provides a comprehensive overview of Tat-NR2Baa, the inactive control peptide for Tat-NR2B9c, and its application in rigorous experimental design.

This compound is a crucial tool for validating that the effects of Tat-NR2B9c are due to the specific disruption of the PSD-95/NMDAR interaction and not due to non-specific effects of the peptide itself. It is identical to Tat-NR2B9c, with the exception of a critical two-amino-acid mutation in the C-terminal PDZ domain-binding motif. This seemingly minor alteration renders this compound incapable of binding to PSD-95, thus making it an ideal negative control.[1][2]

Peptide Sequences and the Critical Mutation

The specificity of Tat-NR2B9c lies in its C-terminal sequence, which mimics the tSXV motif of the NR2B subunit of the NMDA receptor, allowing it to bind to the PDZ domains of PSD-95. In contrast, this compound has this binding motif altered, ablating its affinity for PSD-95.

| Peptide | Sequence | Key Motif |

| Tat-NR2B9c | YGRKKRRQRRRKLSSIESDV | ESDV |

| This compound | YGRKKRRQRRRKLSSIEADA | EADA |

The substitution of serine (S) and valine (V) with two alanine (A) residues in this compound is the key to its inactivity as a PSD-95 inhibitor.[1][2]

Mechanism of Action: A Tale of Two Peptides

The interaction between the NMDA receptor and PSD-95 is a critical nexus for downstream signaling cascades, including the activation of neuronal nitric oxide synthase (nNOS) and subsequent production of nitric oxide (NO), a key mediator of excitotoxicity.[3][4][5][6][7][8]

Signaling Pathway and Point of Inhibition

Caption: PSD-95 signaling cascade and inhibitor action.

Tat-NR2B9c acts by competitively binding to the PDZ domains of PSD-95, thereby uncoupling the NMDA receptor from downstream neurotoxic signaling pathways.[3][8][9] this compound, lacking the proper binding motif, does not interfere with this interaction and therefore should not elicit the same neuroprotective effects.

Quantitative Data: Tat-NR2B9c vs. This compound

While direct quantitative binding data for this compound is not extensively published, its ineffectiveness is a consistent finding in studies utilizing it as a negative control. The following table summarizes the known quantitative data for the active peptide, Tat-NR2B9c, for which this compound is expected to show no significant activity.

| Parameter | Tat-NR2B9c | This compound | Reference |

| EC50 for PSD-95 PDZ2 domain | 6.7 nM | No binding expected | [3][10] |

| EC50 for PSD-95 PDZ1 domain | 670 nM | No binding expected | [3] |

| IC50 for NR2A binding to PSD-95 | 0.5 µM | No inhibition expected | [3][11] |

| IC50 for NR2B binding to PSD-95 | 8 µM | No inhibition expected | [3][11] |

| IC50 for nNOS binding to PSD-95 | ~0.2 µM | No inhibition expected | [3] |

Experimental Protocols

The use of this compound as a negative control is critical across a range of experimental paradigms. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Verify Disruption of PSD-95/NR2B Interaction

This protocol is designed to demonstrate that Tat-NR2B9c, but not this compound, disrupts the interaction between PSD-95 and the NMDA receptor subunit NR2B.

Caption: Workflow for Co-Immunoprecipitation.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture primary cortical neurons or a suitable neuronal cell line.

-

Treat cells with Tat-NR2B9c (e.g., 1 µM) or this compound (e.g., 1 µM) for 1 hour prior to harvesting.[2] A vehicle control (e.g., sterile saline or PBS) should also be included.

-

-

Lysis:

-

Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Pre-clearing:

-

Incubate the lysate with Protein A/G-agarose or magnetic beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-NR2B antibody overnight at 4°C on a rotator.

-

As a negative control, a parallel sample should be incubated with a non-specific IgG of the same isotype.

-

-

Immune Complex Capture:

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

-

Elution and Analysis:

-

Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against PSD-95 and NR2B (as a loading control for the immunoprecipitated protein).

-

Visualize with appropriate secondary antibodies and a chemiluminescent substrate.

-

In Vivo Electrophysiology: Assessing Effects on Synaptic Plasticity

This protocol outlines how to use this compound as a negative control in studies of long-term potentiation (LTP), a cellular correlate of learning and memory.

Caption: In Vivo Electrophysiology Workflow.

Detailed Methodology:

-

Animal Preparation and Surgery:

-

Anesthetize the animal (e.g., with urethane or isoflurane) and place it in a stereotaxic frame.

-

Implant a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the corresponding postsynaptic area (e.g., CA1 stratum radiatum).

-

-

Baseline Recording:

-

Deliver single-pulse stimuli to establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes.

-

-

Peptide Administration:

-

Administer Tat-NR2B9c, this compound, or vehicle via the desired route (e.g., intracerebroventricularly or intravenously). The dose and timing will depend on the specific experimental question. For example, a dose of 3 nmol/g has been used intravenously in rodent stroke models.[9]

-

-

LTP Induction and Recording:

-

After a sufficient time for the peptide to take effect (e.g., 20-30 minutes), deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to induce LTP.

-

Continue to record fEPSPs for at least 60 minutes post-HFS.

-

-

Data Analysis:

-

Measure the slope of the fEPSPs.

-

Express the post-HFS fEPSP slopes as a percentage of the pre-HFS baseline.

-

Compare the magnitude of LTP between the different treatment groups. It is expected that this compound will have no significant effect on LTP induction or maintenance compared to the vehicle control.

-

Behavioral Studies: Assessing Neurological Deficits and Pain

This compound is an essential control in behavioral studies to ensure that any observed therapeutic effects of Tat-NR2B9c are due to its specific mechanism of action.

Caption: In Vivo Behavioral Study Workflow.

Detailed Methodology (Example: Stroke Model):

-

Induction of Stroke:

-

Peptide Administration:

-

Behavioral Assessment:

-

At various time points post-stroke (e.g., 24 hours, 7 days, 14 days), assess neurological deficits using a standardized scoring system (e.g., the 28-point neuroscore).

-

Evaluate motor function using tests such as the rotarod, cylinder test, or grip strength test.

-

-

Data Analysis:

-

Compare the behavioral scores between the different treatment groups. It is expected that animals treated with this compound will show no significant improvement in neurological or motor function compared to the vehicle-treated group, whereas the Tat-NR2B9c group is expected to show significant improvement.[13]

-

Conclusion

The use of this compound as a negative control is indispensable for research involving PSD-95 inhibitors like Tat-NR2B9c. By employing this inactive peptide in parallel with the active compound, researchers can confidently attribute any observed effects to the specific disruption of the PSD-95/NMDAR interaction. This rigorous approach is crucial for the validation of PSD-95 as a therapeutic target and for the development of novel treatments for a range of neurological disorders. The detailed protocols and data presented in this guide are intended to facilitate the robust design and interpretation of such experiments.

References

- 1. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Tat-NR2B9c: A Targeted Neuroprotective Peptide for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Tat-NR2B9c, also known as NA-1 or Nerinetide, is a promising neuroprotective peptide that has garnered significant attention for its potential therapeutic applications in a range of neurological disorders, most notably ischemic stroke. This technical guide provides a comprehensive review of the existing literature on Tat-NR2B9c, focusing on its mechanism of action, preclinical and clinical applications, and detailed experimental protocols. The information is tailored for researchers, scientists, and professionals involved in drug development who are seeking a deeper understanding of this novel therapeutic agent.

Core Mechanism of Action

Tat-NR2B9c is a 20-amino-acid peptide derived from the C-terminus of the NMDA receptor subunit GluN2B (formerly NR2B), fused to the 11-amino-acid cell-penetrating peptide from the HIV-1 Tat protein. Its primary mechanism of action is the disruption of the interaction between the N-methyl-D-aspartate receptor (NMDAR) and the postsynaptic density protein-95 (PSD-95).[1][2] This targeted intervention uncouples the NMDAR from downstream excitotoxic signaling pathways without interfering with its normal physiological function.[1]

Under ischemic conditions, excessive glutamate release leads to overactivation of NMDARs, resulting in a massive influx of calcium ions. This triggers a cascade of neurotoxic events, including the activation of neuronal nitric oxide synthase (nNOS), which binds to PSD-95. The subsequent production of nitric oxide (NO) and its reaction with superoxide radicals to form peroxynitrite contributes significantly to neuronal damage.[1][3] Tat-NR2B9c competitively binds to the PDZ1-2 domains of PSD-95, preventing the formation of the GluN2B-PSD-95-nNOS complex.[1][2] This selective disruption mitigates the production of NO and other reactive oxygen species, thereby reducing excitotoxic neuronal death.[1][3][4]

Furthermore, evidence suggests that Tat-NR2B9c also prevents NMDA-induced activation of neuronal NADPH oxidase (NOX2), a key source of superoxide production.[3][4] By blocking the phosphorylation of p47phox, a crucial step in NOX2 assembly, Tat-NR2B9c further attenuates oxidative stress.[3]

Signaling Pathway of Tat-NR2B9c in Neuroprotection

Caption: Tat-NR2B9c disrupts the excitotoxic cascade by preventing PSD-95 from linking NMDA receptors to nNOS.

Preclinical and Clinical Applications

Tat-NR2B9c has been investigated in various models of neurological disorders, with the most extensive research focused on ischemic stroke.

Ischemic Stroke

Preclinical Studies: Numerous preclinical studies in rodents and non-human primates have demonstrated the neuroprotective efficacy of Tat-NR2B9c in models of focal cerebral ischemia. These studies have consistently shown a reduction in infarct volume and improved neurological outcomes.

| Animal Model | Ischemia Model | Tat-NR2B9c Dose | Administration Time | Key Findings | Reference |

| Rat | Transient MCAO | 3 nmol/g | 1 hour post-MCAO | 30.3% reduction in infarct volume; significant improvement in neurological scores. | [5] |

| Mouse | Transient MCAO (60 min) | 10 nmol/g | Post-MCAO | 26.0% reduction in infarct volume. | [6] |

| Macaque | Embolic Stroke | 2.6 mg/kg | 3 hours post-MCAO | 50-60% reduction in the number and volume of strokes. | [1][5] |

Clinical Trials: The promising preclinical data led to the clinical development of Tat-NR2B9c (Nerinetide) for the treatment of acute ischemic stroke.

-

ENACT Trial: This Phase 2 trial investigated the safety and efficacy of NA-1 in patients undergoing endovascular aneurysm repair, a procedure with a high risk of iatrogenic stroke. The results were encouraging, showing a reduction in the number and volume of ischemic lesions in the treated group compared to placebo.[7]

-

ESCAPE-NA1 Trial: A large-scale Phase 3 trial, ESCAPE-NA1, evaluated the efficacy and safety of nerinetide in patients with acute ischemic stroke undergoing endovascular thrombectomy (EVT).[8][9] While the primary endpoint of improved functional outcome at 90 days was not met in the overall population, a pre-specified subgroup analysis of patients who did not receive alteplase showed a significant benefit with nerinetide treatment.[8][10]

| Trial | Phase | Patient Population | Intervention | Primary Outcome | Key Findings | Reference |

| ENACT | 2 | Patients undergoing endovascular aneurysm repair | Single IV dose of NA-1 or placebo | Number and volume of new ischemic strokes on MRI | Fewer ischemic lesions in the NA-1 group. | [7] |

| ESCAPE-NA1 | 3 | Patients with acute ischemic stroke undergoing EVT | Single 2.6 mg/kg IV dose of nerinetide or placebo | Favorable functional outcome (mRS 0-2) at 90 days | No significant difference in the overall population. Significant benefit in patients not treated with alteplase. | [8][11] |

Alzheimer's Disease

Preclinical studies have explored the potential of Tat-NR2B9c in models of Alzheimer's disease (AD). In a mouse model of AD induced by Aβ1-42, Tat-NR2B9c was shown to improve spatial learning and memory.[12][13] The proposed mechanism involves the perturbation of the interaction between PSD-95 and the NR2B-subtype receptors, which is dysregulated in AD.[12][13]

| Animal Model | Tat-NR2B9c Dose | Administration | Key Findings | Reference |

| Aβ1-42 induced AD mouse model | Not specified | 14 days after modeling | Improved spatial learning and memory. | [12][13] |

Experimental Protocols

In Vitro Excitotoxicity Assay

Objective: To assess the neuroprotective effect of Tat-NR2B9c against NMDA-induced excitotoxicity in primary neuronal cultures.

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are cultured for 10-12 days in vitro.

-

Treatment: The culture medium is exchanged with a low-magnesium balanced salt solution to enhance NMDAR activity. Tat-NR2B9c is added at various concentrations (e.g., 0.05, 0.1, 0.5 µmol/L) 15 minutes prior to the addition of NMDA.

-

Excitotoxic Insult: NMDA is added to the cultures at a final concentration of 100 µmol/L for 30 minutes.

-

Assessment of Cell Death: 24 hours after the NMDA insult, cell viability is assessed using methods such as lactate dehydrogenase (LDH) assay, propidium iodide staining, or automated cell counting.

In Vivo Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

Objective: To evaluate the neuroprotective efficacy of Tat-NR2B9c in a rodent model of ischemic stroke.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.

-

Surgical Procedure: Anesthesia is induced and maintained. The middle cerebral artery is occluded for a specific duration (e.g., 60 or 90 minutes) using an intraluminal filament. Reperfusion is initiated by withdrawing the filament.

-

Drug Administration: Tat-NR2B9c or placebo is administered intravenously or intraperitoneally at a predetermined time point relative to the onset of ischemia or reperfusion. Dosages are often in the range of 3-10 nmol/g for rodents.[6]

-

Outcome Measures:

-

Neurological Deficit Scoring: Behavioral tests (e.g., Bederson score, cylinder test) are performed at various time points post-surgery to assess motor and sensory deficits.

-

Infarct Volume Measurement: 24 or 48 hours after MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Infarct volume is then quantified.

-

Histology and Immunohistochemistry: Brain sections can be further analyzed for markers of apoptosis (e.g., TUNEL staining), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN).

-

Experimental Workflow for Preclinical Stroke Study

Caption: A typical experimental workflow for evaluating Tat-NR2B9c in a preclinical model of stroke.

Conclusion

Tat-NR2B9c represents a targeted and promising therapeutic strategy for neurological disorders characterized by excitotoxicity. Its well-defined mechanism of action, coupled with a substantial body of preclinical and clinical evidence, particularly in the context of ischemic stroke, underscores its potential as a neuroprotective agent. This technical guide provides a foundational overview for researchers and drug development professionals, summarizing the key data and methodologies associated with the investigation of Tat-NR2B9c. Further research is warranted to fully elucidate its therapeutic potential across a broader spectrum of neurological conditions and to optimize its clinical application.

References

- 1. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]

- 8. professional.heart.org [professional.heart.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. journal.uns.ac.id [journal.uns.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. Tat-NR2B9c prevent cognitive dysfunction in mice modeling Alzheimer's Disease induced by Aβ1-42 via perturbing PSD-95 interactions with NR2B-subtype receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tat-NR2B9c in Cell Culture

These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the use of Tat-NR2B9c, a neuroprotective peptide, in cell culture models of excitotoxicity.

Introduction

Tat-NR2B9c is a cell-penetrating peptide that acts as an inhibitor of the interaction between the postsynaptic density-95 (PSD-95) protein and the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This interaction is a critical mediator of excitotoxic neuronal death, a key pathological process in stroke and other neurodegenerative disorders. By uncoupling the NMDA receptor from downstream neurotoxic signaling pathways, Tat-NR2B9c offers a promising therapeutic strategy to mitigate neuronal damage.[1]

Mechanism of Action

Tat-NR2B9c competitively binds to the PDZ domain of PSD-95, thereby disrupting its association with the C-terminus of the NMDA receptor NR2B subunit. This targeted disruption specifically inhibits downstream signaling cascades that lead to the production of neurotoxic molecules like nitric oxide (NO) and superoxide, without affecting the normal ion channel function of the NMDA receptor.[1] A key pathway inhibited by Tat-NR2B9c is the activation of neuronal NADPH oxidase (NOX2), a major source of superoxide in excitotoxicity. This inhibition is achieved by preventing the phosphorylation of the NOX2 subunit p47phox, a process dependent on the PSD-95-mediated activation of the PI3K/PKCζ signaling cascade.[1][2][3]

Signaling Pathway of Tat-NR2B9c in Neuroprotection

Caption: Tat-NR2B9c signaling pathway in neuroprotection.

Recommended Dosages for Cell Culture

The optimal concentration of Tat-NR2B9c for neuroprotection in cell culture can vary depending on the specific cell type and experimental conditions. However, based on published studies, a range of concentrations has been shown to be effective in mitigating NMDA-induced excitotoxicity.

| Application | Cell Type | Tat-NR2B9c Concentration | Treatment Time | Reference |

| Inhibition of NMDA-induced superoxide production | Primary neuronal cultures | 0.05 - 0.5 µM | Co-treatment with NMDA for 30 minutes | [1] |

| Neuroprotection against NMDA-induced excitotoxicity | Cortical neurons | 50 nM | Treatment 1 hour after NMDA challenge |

Experimental Protocols

Protocol 1: Induction of Excitotoxicity in Primary Neuronal Cultures

This protocol describes a method for inducing excitotoxicity in primary neuronal cultures using NMDA, a common model for studying neuroprotective compounds like Tat-NR2B9c.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

NMDA (N-methyl-D-aspartate)

-

Tat-NR2B9c peptide

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

Procedure:

-

Cell Plating: Plate primary neurons in 96-well plates at a suitable density and culture for at least 7-10 days to allow for maturation and synapse formation.

-

Preparation of Treatment Solutions: Prepare a stock solution of NMDA in sterile water. Prepare stock solutions of Tat-NR2B9c in sterile water or a suitable buffer.

-

Induction of Excitotoxicity:

-

Wash and Recovery:

-

Gently remove the NMDA-containing medium.

-

Wash the cells twice with pre-warmed PBS.

-

Replace with fresh, pre-warmed culture medium.

-

-

Assessment of Neuroprotection: Evaluate cell viability and other parameters at a suitable time point after the excitotoxic insult (e.g., 24 hours).

Protocol 2: Assessment of Superoxide Production using Dihydroethidium (DHE)

This protocol outlines the use of DHE, a fluorescent probe, to measure intracellular superoxide levels, a key indicator of oxidative stress in excitotoxicity.

Materials:

-

Dihydroethidium (DHE)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Fluorescence microscope

Procedure:

-

Prepare DHE Solution: Prepare a stock solution of DHE in DMSO. Immediately before use, dilute the stock solution in HBSS to a final working concentration (e.g., 10 µM).

-

Cell Treatment: Following the excitotoxicity protocol (Protocol 1), remove the culture medium.

-

DHE Staining: Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Imaging:

-

Wash the cells with pre-warmed HBSS to remove excess DHE.

-

Image the cells using a fluorescence microscope with appropriate filters for DHE (excitation ~518 nm, emission ~606 nm).

-

-

Quantification: Quantify the fluorescence intensity in individual cells or across the cell population using image analysis software. An increase in red fluorescence indicates an increase in superoxide production.

Protocol 3: Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well plate reader

Procedure:

-

Cell Treatment: Following the excitotoxicity protocol (Protocol 1), proceed with the MTT assay at the desired time point (e.g., 24 hours post-insult).

-

MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a 96-well plate reader. The absorbance is directly proportional to the number of viable cells.

Experimental Workflow

Caption: General experimental workflow for assessing Tat-NR2B9c neuroprotection.

References

- 1. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoinositide 3-kinase couples NMDA receptors to superoxide release in excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphoinositide 3-kinase couples NMDA receptors to superoxide release in excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tat-NR2Baa Delivery in Brain Tissue Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the delivery of Tat-NR2Baa, an inactive control peptide, for in vivo studies of brain tissue. This compound is a critical tool for researchers investigating the therapeutic potential of its active counterpart, Tat-NR2B9c, a peptide that disrupts the interaction between the N-methyl-D-aspartate receptor (NMDAR) and the postsynaptic density protein-95 (PSD-95).[1][2] Due to its sequence similarity with a double-point mutation that abolishes PSD-95 binding, this compound serves as an ideal negative control to ensure the specificity of the observed effects of Tat-NR2B9c.[1][2]

This document outlines the primary methods for delivering this compound to the brain, including intravenous and intracerebroventricular injections. Detailed protocols, quantitative data, and visual diagrams are provided to facilitate experimental design and execution.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the administration of Tat-peptides in rodent models, derived from studies on the active peptide Tat-NR2B9c, which can be adapted for the control peptide this compound.

Table 1: Recommended Dosage for Intravenous (IV) Administration in Mice

| Parameter | Value | Species | Notes | Reference |

| Effective Dose | 10 nmol/g | Mouse | Reduced infarct volume in a model of stroke. | [3][4] |

| Ineffective Dose | 3 nmol/g | Mouse | Did not significantly reduce infarct volume. | [3][4] |

| Administration Volume | 1 µL/g | Mouse | Administered over 5 minutes. | [3] |

| Vehicle | 0.9% NaCl | Rat | --- | [5] |

Table 2: Parameters for Intracerebroventricular (ICV) Administration in Mice

| Parameter | Value | Species | Notes | Reference |

| Injection Volume (per ventricle) | 1-2 µL | Neonatal Mouse | Maximum volume to avoid increased intracranial pressure. | [1] |

| Injection Volume (total) | Up to 10 µL | Adult Mouse | Bolus injection. | [6] |

| Infusion Rate | 1 µL/min | Adult Mouse | Slow infusion to prevent backflow. | [2] |

| Needle Gauge | 32 G | Neonatal Mouse | For direct injection. | [1] |

Signaling Pathway

The active peptide Tat-NR2B9c exerts its neuroprotective effects by disrupting the protein-protein interaction between the NMDA receptor subunit GluN2B and the scaffolding protein PSD-95. This uncouples the receptor from downstream neurotoxic signaling pathways. Specifically, it prevents the activation of neuronal nitric oxide synthase (nNOS) and NADPH oxidase (NOX2), thereby reducing the production of damaging nitric oxide (NO) and superoxide radicals. This compound, lacking the ability to bind PSD-95, should not affect this pathway and thus serves as an excellent negative control.

Experimental Protocols

The following are detailed protocols for the delivery of this compound to the brain in rodent models. These protocols are based on established methods for the delivery of similar peptides.

Protocol 1: Intravenous (IV) Tail Vein Injection in Mice

This method allows for systemic administration of the peptide.

Materials:

-

This compound peptide

-

Sterile 0.9% NaCl (saline)

-

Insulin syringes (e.g., 29G)

-

Mouse restrainer

-

Heating lamp or pad

Procedure:

-

Peptide Preparation: Dissolve this compound in sterile 0.9% NaCl to the desired final concentration (e.g., for a 10 nmol/g dose in a 25g mouse, prepare a solution that delivers 250 nmol in a 25 µL injection volume).

-

Animal Preparation: Place the mouse in a restrainer, leaving the tail exposed. To facilitate injection, warm the tail using a heating lamp or pad to dilate the lateral tail veins.

-

Injection: Locate one of the lateral tail veins. Insert the needle, bevel up, at a shallow angle. Slowly inject the prepared this compound solution over a period of 5 minutes.

-

Post-injection Monitoring: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.

Protocol 2: Intracerebroventricular (ICV) Injection in Adult Mice (Stereotaxic)

This method delivers the peptide directly into the cerebral ventricles, bypassing the blood-brain barrier.

Materials:

-

This compound peptide

-

Sterile artificial cerebrospinal fluid (aCSF) or saline

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane)

-

Microinjection pump and syringe (e.g., Hamilton syringe)

-

Surgical tools (scalpel, drill, etc.)

-

Bone wax

-

Sutures or wound clips

Procedure:

-

Peptide Preparation: Dissolve this compound in sterile aCSF or saline to the desired concentration.

-

Anesthesia and Stereotaxic Mounting: Anesthetize the mouse and mount it in the stereotaxic frame. Apply eye lubricant to prevent corneal drying.

-

Surgical Procedure:

-

Shave the scalp and clean with an antiseptic solution.

-

Make a midline incision to expose the skull.

-

Identify the bregma. Based on a mouse brain atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm from bregma).

-

Drill a small burr hole at the determined coordinates.

-

-

Injection:

-

Lower the injection needle to the appropriate depth (e.g., DV: -2.5 mm from the dura).

-

Infuse the this compound solution at a slow rate (e.g., 1 µL/min).

-